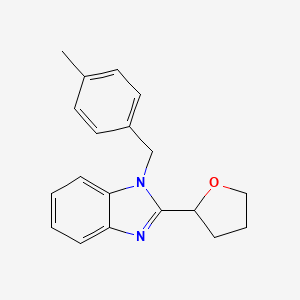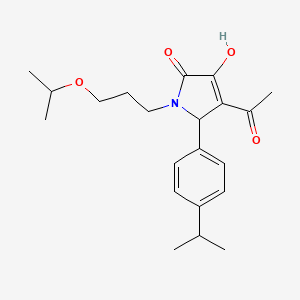
1-(4-methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
准备方法
The synthesis of 1-(4-methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution with 4-Methylbenzyl Group:
Attachment of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the benzimidazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-(4-Methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the tetrahydrofuran ring, depending on the reaction conditions and reagents used.
Common reagents include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions vary based on the specific conditions but often include modified benzimidazole derivatives with altered functional groups.
科学研究应用
1-(4-Methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-(4-methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
1-(4-Methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-(4-Chlorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole: Similar structure but with a chlorine substituent instead of a methyl group.
1-(4-Methylbenzyl)-2-(furan-2-yl)-1H-benzimidazole: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C19H20N2O/c1-14-8-10-15(11-9-14)13-21-17-6-3-2-5-16(17)20-19(21)18-7-4-12-22-18/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 |
InChI 键 |
QYAZBWUIZCPLNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049687.png)
![6-(4-Chloro-2-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049693.png)
![2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11049700.png)
![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11049715.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)benzoic acid](/img/structure/B11049720.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)
![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)
